molecular formula C20H19BrO4 B12204531 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one

Cat. No.: B12204531
M. Wt: 403.3 g/mol
InChI Key: GZDZALWVEYBKKI-UHFFFAOYSA-N
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Description

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the bromoethoxy group: This step involves the reaction of the chromen-4-one intermediate with 2-bromoethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution reactions: The bromoethoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The chromen-4-one core can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and ligands are used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the chromen-4-one core.

Scientific Research Applications

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Pharmacology: It is investigated for its effects on various biological targets, including enzymes, receptors, and signaling pathways.

    Material science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes, such as kinases or proteases.

    Receptor modulation: It may act as an agonist or antagonist of specific receptors, affecting cellular signaling and function.

    Pathway modulation: The compound can influence various signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chloroethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
  • 7-(2-iodoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
  • 7-(2-fluoroethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one

Uniqueness

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromoethoxy group can participate in specific substitution reactions and may exhibit different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C20H19BrO4

Molecular Weight

403.3 g/mol

IUPAC Name

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one

InChI

InChI=1S/C20H19BrO4/c1-12-17(24-11-10-21)9-8-16-19(22)18(13(2)25-20(12)16)14-4-6-15(23-3)7-5-14/h4-9H,10-11H2,1-3H3

InChI Key

GZDZALWVEYBKKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OCCBr

Origin of Product

United States

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